molecular formula C7H17ClN2O2S B2987423 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride CAS No. 956034-43-8

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride

Cat. No.: B2987423
CAS No.: 956034-43-8
M. Wt: 228.74
InChI Key: SIQQDDDFTPLXAK-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S and a molecular weight of 228.74 g/mol . It is known for its unique structural properties, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride involves several steps. One common method includes the reaction of 2,2-dimethylpiperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride can be compared with other similar compounds, such as:

    2,2-Dimethylpiperazine: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.

    1-Methylsulfonylpiperazine: Similar structure but without the dimethyl substitution, leading to variations in reactivity and applications.

    1-Methylsulfonyl-2,2-dimethylpiperidine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,2-dimethyl-1-methylsulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-7(2)6-8-4-5-9(7)12(3,10)11;/h8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQQDDDFTPLXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1S(=O)(=O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methanesulfonyl-3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (914 mg) in dichloromethane (20 mL) at 0° C. was added dropwise HCl (6.65 mL of a 2 M solution in diethyl ether). The reaction mixture was stirred at room temperature for 2 h. The precipitate formed was then collected by filtration and dried to afford 1-methanesulfonyl-2,2-dimethyl-piperazine hydrochloride salt as a white solid (540 mg, 75%).
Name
4-methanesulfonyl-3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
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914 mg
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solution
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20 mL
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